5,5-Dicyanononane
Description
5,5-Dicyanononane is a branched alkane derivative featuring two cyano (-CN) groups at the 5th carbon position of a nine-carbon chain. These substituents likely influence solubility, polarity, and molecular stability, making it a candidate for applications in organic synthesis or materials science. The compound’s linear hydrocarbon backbone combined with polar cyano groups may also confer amphiphilic behavior, enabling interactions with both hydrophobic and hydrophilic environments.
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2,2-dibutylpropanedinitrile |
InChI |
InChI=1S/C11H18N2/c1-3-5-7-11(9-12,10-13)8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
IRALALYUIOLJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 5,5-Dimethylhydantoin (CAS: 77-71-4)
- Structure : Cyclic ureide with two methyl groups at the 5th position.
- Key Properties :
- High thermal stability due to the rigid hydantoin ring.
- LogP ~0.3 (moderate hydrophilicity).
- Used as a disinfectant and stabilizer in cosmetics.
- Comparison: Unlike this compound’s linear alkane backbone, 5,5-Dimethylhydantoin’s cyclic structure restricts conformational flexibility.
(b) 5,5-Diphenylhydantoin Sodium (CAS: 630-93-3)
- Structure : Hydantoin derivative with phenyl groups at the 5th position and a sodium counterion.
- Key Properties :
- LogP ~2.1 (lipophilic) due to aromatic rings.
- Anticonvulsant activity, used in epilepsy treatment.
- Comparison: The phenyl groups in this compound confer greater lipophilicity than Dicyanononane’s cyano groups, which may limit Dicyanononane’s ability to cross lipid membranes. However, both compounds exhibit substituent-driven bioactivity modulation.
(c) 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine (CAS: 142946-80-3)
- Structure : Bipyridine with trifluoromethyl groups at the 5,5′ positions.
- Key Properties :
- High electron-withdrawing capacity from -CF₃ groups.
- Used in coordination chemistry and catalysis.
- Comparison: Similar to Dicyanononane’s cyano groups, the -CF₃ substituents in this compound enhance electronic effects but within an aromatic framework. Dicyanononane’s aliphatic chain may offer greater conformational flexibility for industrial applications.
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
*Hypothetical data inferred from structural analogs; †Estimated using fragment-based methods.
- Solubility: The cyano groups in Dicyanononane may enhance water solubility compared to methyl or phenyl substituents but reduce it relative to ionic hydantoin derivatives.
- Fluorescence & Stability: Spinorphin derivatives with hydantoin groups exhibit fluorescence linked to aromatic residues (e.g., tyrosine) . Dicyanononane’s lack of aromaticity would preclude similar spectral behavior but could improve UV stability.
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